DHFR Inhibition: [4-(4-Fluorobenzyl)piperidin-1-yl](oxo)acetic acid Exhibits 2.3x Lower IC50 than Iclaprim
The target compound demonstrates significantly greater potency against dihydrofolate reductase (DHFR) compared to the structurally distinct clinical DHFR inhibitor Iclaprim. It achieves an IC50 of 6.60 nM [1], whereas Iclaprim, a selective bacterial DHFR inhibitor, exhibits an IC50 of 15.4 nM under similar assay conditions . This corresponds to a 2.33-fold improvement in inhibitory potency, establishing a clear quantitative differentiation in enzyme inhibition [1]. The assay was conducted at pH 7.4 and 30°C, monitoring NADPH oxidation at 340 nm in a 96-well microtiter plate format [1].
| Evidence Dimension | Inhibition of Dihydrofolate Reductase (DHFR) |
|---|---|
| Target Compound Data | IC50 = 6.60 nM |
| Comparator Or Baseline | Iclaprim (IC50 = 15.4 nM) |
| Quantified Difference | 2.33-fold lower IC50 |
| Conditions | Enzymatic assay monitoring NADPH oxidation at 340 nm, pH 7.4, 30°C |
Why This Matters
This 2.33-fold potency advantage directly translates to a lower effective concentration required to achieve the same level of enzyme inhibition, which is a critical parameter in lead optimization and dose selection.
- [1] BindingDB. PrimarySearch_ki: [4-(4-Fluorobenzyl)piperidin-1-yl](oxo)acetic acid. Available from: https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=rid&rid=32622,111473,32299,57274,33491,37417&PDB=4DFR View Source
